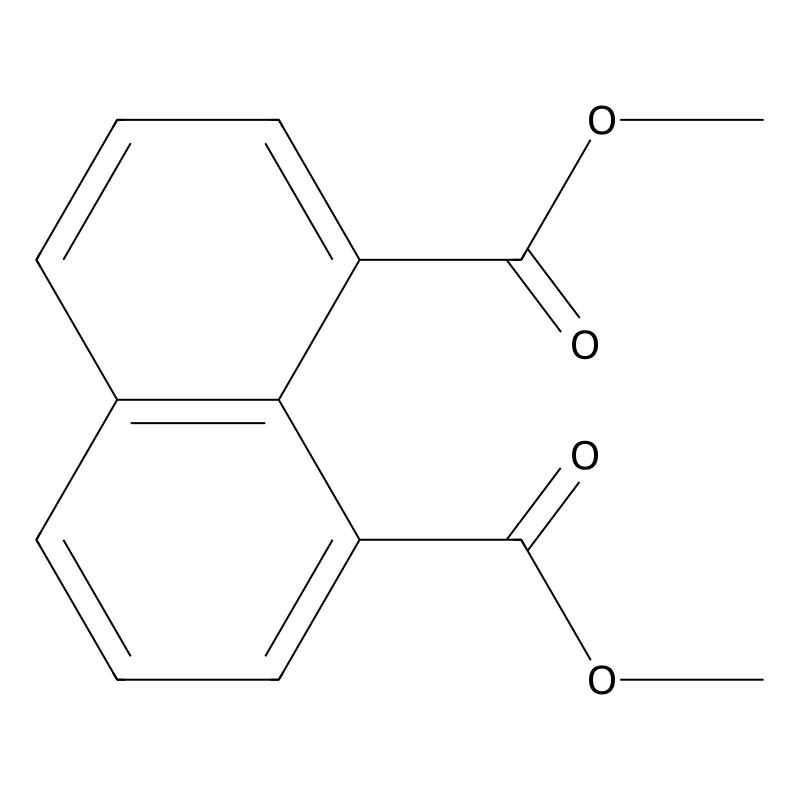

Dimethyl naphthalene-1,8-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl naphthalene-1,8-dicarboxylate is an organic compound with the molecular formula . It features two ester functional groups attached to a naphthalene backbone, specifically at the 1 and 8 positions. This compound is characterized by its unique structure that allows for various

The synthesis of dimethyl naphthalene-1,8-dicarboxylate can be achieved through several methods:

- Esterification Reaction: This involves reacting naphthalene-1,8-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a metal oxide at elevated temperatures. The reaction typically yields dimethyl naphthalene-1,8-dicarboxylate with good efficiency .

- Alternative Methods: Other synthetic routes may include cyclization reactions involving precursors like 5-tolyl-penta-2-ene under specific catalytic conditions to enhance yields and reduce by-products .

Dimethyl naphthalene-1,8-dicarboxylate has various applications across different fields:

- Polymer Production: It serves as a precursor for producing polyesters, which are used in textiles and packaging materials due to their desirable mechanical properties and thermal stability .

- Chemical Intermediates: This compound is utilized in synthesizing other complex organic molecules, contributing to the development of fine chemicals and pharmaceuticals.

- Research

Studies on the interactions of dimethyl naphthalene-1,8-dicarboxylate with other chemical species have highlighted its potential reactivity under various conditions. For instance:

- Solvent Effects: The solubility and reactivity in different solvents can significantly affect its behavior during photo

Dimethyl naphthalene-1,8-dicarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl naphthalene-2,6-dicarboxylate | Isomer of dimethyl naphthalene-1,8-dicarboxylate | Different positioning of carboxyl groups affects reactivity. |

| Dimethyl terephthalate | Aromatic dicarboxylate | Used extensively in polyester production; more commercially relevant than dimethyl naphthalene derivatives. |

| Dimethyl phthalate | Another aromatic dicarboxylate | Commonly used as a plasticizer; has different physical properties compared to dimethyl naphthalene derivatives. |

The uniqueness of dimethyl naphthalene-1,8-dicarboxylate lies in its specific arrangement of functional groups on the naphthalene ring, which influences its chemical behavior and potential applications.